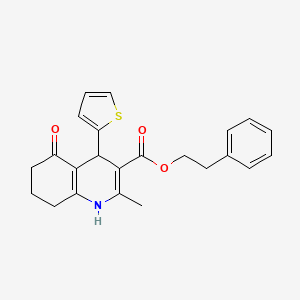

2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities. Its structure features:

- A 2-phenylethyl ester at position 3, enhancing lipophilicity and influencing bioavailability.

- A 2-methyl group and 5-oxo moiety, common in analogs with calcium channel modulation and antimicrobial properties .

Crystallographic data for similar compounds (e.g., monoclinic crystal system, hydrogen bonding patterns) suggest well-defined conformational stability, often resolved using SHELXL and OLEX2 software .

Properties

IUPAC Name |

2-phenylethyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-15-20(23(26)27-13-12-16-7-3-2-4-8-16)22(19-11-6-14-28-19)21-17(24-15)9-5-10-18(21)25/h2-4,6-8,11,14,22,24H,5,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXWGMLXMBJFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.

Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis and Mechanisms of Action

The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can involve multi-step processes that require optimization for yield and purity. Investigating the mechanisms of action is crucial for understanding how this compound interacts with biological targets. Potential methods include:

- In vitro Studies : Assessing the compound's effects on cell lines to evaluate cytotoxicity and mechanism.

- Binding Studies : Using techniques like surface plasmon resonance or isothermal titration calorimetry to study interactions with specific proteins or enzymes.

Case Studies and Research Findings

While direct studies on this compound may be scarce, related compounds provide insights into its potential applications. For example:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Quinoline Derivative | Heterocyclic | Antimicrobial |

| Thiophene-Based Compound | Heterocyclic | Electronic applications |

| Fluorinated Phenolic | Aromatic | Enhanced bioactivity |

These comparisons highlight the unique combination of features present in 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate that may confer distinct advantages in biological and material applications.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations:

- Thiophene vs.

- Ester Chain Length : The 2-phenylethyl ester (target) increases molecular weight (MW ~449 g/mol) and logP compared to methyl/ethyl esters, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Carboxamide vs. Ester : Carboxamide derivatives (e.g., A5) exhibit higher polarity and hydrogen-bonding capacity, often correlating with antimicrobial activity .

Crystallographic and Conformational Insights

- Methyl 4-(4-methoxyphenyl) analog crystallizes in a monoclinic system (P21/c) with a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, and β = 98.39°, stabilized by N–H···O hydrogen bonds .

- Target Compound : The bulky 2-phenylethyl ester likely induces torsional strain, altering dihedral angles compared to smaller esters. This could impact packing efficiency and melting points .

Biological Activity

2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective properties. The unique structure of this compound, characterized by the presence of a thiophene ring and various functional groups, contributes to its diverse biological effects.

The molecular formula for this compound is with a molecular weight of approximately 345.44 g/mol. Its IUPAC name is 2-phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The presence of the thiophene moiety enhances the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N1O3S |

| Molecular Weight | 345.44 g/mol |

| IUPAC Name | 2-phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate neurotransmitter receptors and enzymes involved in various signaling pathways. This interaction can lead to neuroprotective effects and potential therapeutic applications in treating neurological disorders.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Phenylethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that derivatives containing similar structures can inhibit the growth of various bacterial strains.

- Fungal Inhibition : The compound may also demonstrate antifungal activity against common pathogens.

Anticancer Properties

Recent studies have explored the anticancer potential of hexahydroquinoline derivatives:

- Cell Viability Assays : In vitro studies using cancer cell lines have demonstrated that these compounds can reduce cell viability significantly.

- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.

Neuroprotective Effects

The neuroprotective properties of this compound are particularly promising:

- Neurotransmitter Modulation : It may influence neurotransmitter systems in the brain, providing protective effects against neurodegeneration.

- Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress markers in neuronal cells.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

-

Study on Antimicrobial Activity : A study assessed the antibacterial effects of hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

Compound Bacterial Strain Inhibition Zone (mm) Hexahydroquinoline Derivative A Staphylococcus aureus 15 Hexahydroquinoline Derivative B Escherichia coli 12 -

Anticancer Activity Assessment : Research involving MCF7 breast cancer cells showed that treatment with a similar hexahydroquinoline derivative resulted in a decrease in cell proliferation by approximately 70% after 48 hours.

Treatment Cell Viability (%) Control 100 Hexahydroquinoline Derivative C (10 µM) 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.